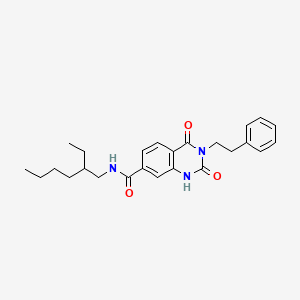

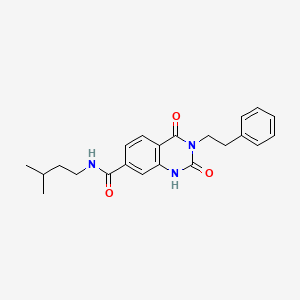

N-(2-ethylhexyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-ethylhexyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H31N3O3 and its molecular weight is 421.5 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2-ethylhexyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is 421.23654186 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-ethylhexyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylhexyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

The compound has garnered attention due to its potential antiviral properties. Recent research has explored its inhibitory effects on the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular dynamics simulations and virtual screening identified several promising inhibitors, including F6548-1068. Notably, F6548-1068 demonstrated stable hydrogen bonds with amino acids His41 and Thr62, making it a candidate for further investigation.

Surface-Active Properties

Cotelomers of acrylic acid and 2-phenylethyl acrylate (abbreviated as 1.6PeA-3.0AA) have been studied for their surface activity . These compounds exhibit low critical micelle concentrations (CMCs) and surface tensions, making them effective surfactants. Additionally, 1.6PeA-3.0AA forms highly stable oil-in-water emulsions, which could have applications in cosmetics, pharmaceuticals, or industrial processes.

Foaming Abilities

Cotelomers containing straight alkyl chains (e.g., 2.1NoA-1.2AA) and branched alkyl chains (e.g., 1.9EhA-2.9AA) have demonstrated excellent foaming abilities in water and hard water . These properties make them suitable for use in detergents, cleaning products, and personal care items.

Corrosion Inhibition

While not directly related to the compound itself, research on ionic liquids as green corrosion inhibitors for metals and alloys is an interesting field . These liquids, including those derived from acrylate compounds, offer environmentally friendly alternatives for protecting industrial materials against corrosion.

Antibody Research

Although not widely explored, the compound’s structure may be relevant in antibody research. Nanobodies targeting specific functional groups could be developed based on its unique features, potentially enhancing diagnostic tools or therapeutic approaches .

Mechanism of Action

Target of Action

The primary target of AKOS001752208 is the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) . This enzyme plays a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are transcription factors that activate target genes involved in red blood cell production in response to changes in oxygen levels .

Mode of Action

AKOS001752208 acts as an inhibitor of the HIF-PH enzyme . By inhibiting this enzyme, AKOS001752208 stabilizes the HIFs, leading to the activation of target genes that increase the synthesis of erythropoietin (EPO), a hormone that stimulates the production of red blood cells .

Biochemical Pathways

The inhibition of HIF-PH by AKOS001752208 affects the HIF pathway . Under normal oxygen conditions, HIFs are degraded by the proteasome. When hif-ph is inhibited by akos001752208, hifs are stabilized and can activate target genes, including those involved in epo production .

Result of Action

The primary result of AKOS001752208’s action is an increase in the production of red blood cells . By stabilizing HIFs and increasing EPO synthesis, AKOS001752208 stimulates the production of new red blood cells .

Action Environment

The action of AKOS001752208 is influenced by the oxygen levels in the body . Under hypoxic (low oxygen) conditions, the action of AKOS001752208 is enhanced as the stabilization of HIFs leads to increased EPO synthesis and red blood cell production .

properties

IUPAC Name |

N-(2-ethylhexyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O3/c1-3-5-9-18(4-2)17-26-23(29)20-12-13-21-22(16-20)27-25(31)28(24(21)30)15-14-19-10-7-6-8-11-19/h6-8,10-13,16,18H,3-5,9,14-15,17H2,1-2H3,(H,26,29)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWBLADGWXZOAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylhexyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dioxo-3-(2-phenylethyl)-N-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514207.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514230.png)

![N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514238.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514244.png)

![N-[2-(4-chlorophenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514272.png)

![2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514287.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514302.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514303.png)